molecular formula C9H10N2O3 B12989019 6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one

6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B12989019
M. Wt: 194.19 g/mol
InChI Key: GPXXIMAQDZDMLR-UHFFFAOYSA-N
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Description

6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound with a benzoxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methoxybenzoic acid with methyl isocyanate in the presence of a base, such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1,3-benzoxazole
  • 5-Methoxy-1,3-benzoxazole
  • 2-Amino-5-methoxybenzoxazole

Uniqueness

6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

6-amino-5-methoxy-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H10N2O3/c1-11-6-4-7(13-2)5(10)3-8(6)14-9(11)12/h3-4H,10H2,1-2H3

InChI Key

GPXXIMAQDZDMLR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)OC)N)OC1=O

Origin of Product

United States

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